Cas no 73842-52-1 (Ethyl 2-(benzylamino)benzoate)

エチル2-(ベンジルアミノ)安息香酸エステル(Ethyl 2-(benzylamino)benzoate)は、有機合成化学において重要な中間体として利用される化合物です。ベンゼン環にアミノ基とエステル基が結合した構造を持ち、医薬品や農薬の合成原料としての応用が期待されます。高い反応性と安定性を兼ね備えており、特にペプチド結合や複雑な有機骨格の構築に適しています。溶媒への溶解性が良好で、実験室規模から工業生産まで幅広く利用可能です。また、結晶性が高く精製が容易な点も特徴です。

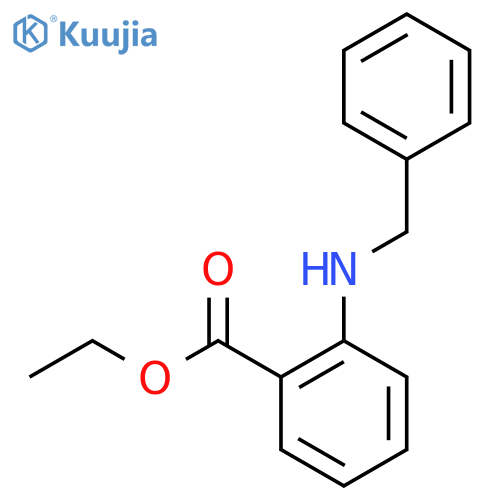

Ethyl 2-(benzylamino)benzoate structure

商品名:Ethyl 2-(benzylamino)benzoate

Ethyl 2-(benzylamino)benzoate 化学的及び物理的性質

名前と識別子

-

- AKOS005877128

- ethyl 2-(benzylamino)benzoate

- 73842-52-1

- DTXSID701288153

- Ethyl 2-[(phenylmethyl)amino]benzoate

- SCHEMBL11170835

- EN300-25478240

- Benzoic acid, 2-[(phenylmethyl)amino]-, ethyl ester

- Ethyl 2-(benzylamino)benzoate

-

- インチ: 1S/C16H17NO2/c1-2-19-16(18)14-10-6-7-11-15(14)17-12-13-8-4-3-5-9-13/h3-11,17H,2,12H2,1H3

- InChIKey: NDBXPJMEGIQDJU-UHFFFAOYSA-N

- ほほえんだ: O(CC)C(C1C=CC=CC=1NCC1C=CC=CC=1)=O

計算された属性

- せいみつぶんしりょう: 255.125928785g/mol

- どういたいしつりょう: 255.125928785g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 6

- 複雑さ: 274

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.2

- トポロジー分子極性表面積: 38.3Ų

じっけんとくせい

- 密度みつど: 1.139±0.06 g/cm3(Predicted)

- ふってん: 376.6±17.0 °C(Predicted)

- 酸性度係数(pKa): 1.82±0.10(Predicted)

Ethyl 2-(benzylamino)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-25478240-0.05g |

ethyl 2-(benzylamino)benzoate |

73842-52-1 | 95% | 0.05g |

$359.0 | 2024-06-19 | |

| Enamine | EN300-25478240-0.5g |

ethyl 2-(benzylamino)benzoate |

73842-52-1 | 95% | 0.5g |

$410.0 | 2024-06-19 | |

| Enamine | EN300-25478240-2.5g |

ethyl 2-(benzylamino)benzoate |

73842-52-1 | 95% | 2.5g |

$838.0 | 2024-06-19 | |

| Enamine | EN300-25478240-10g |

ethyl 2-(benzylamino)benzoate |

73842-52-1 | 95% | 10g |

$1839.0 | 2023-11-13 | |

| Enamine | EN300-25478240-0.25g |

ethyl 2-(benzylamino)benzoate |

73842-52-1 | 95% | 0.25g |

$393.0 | 2024-06-19 | |

| Enamine | EN300-25478240-1g |

ethyl 2-(benzylamino)benzoate |

73842-52-1 | 95% | 1g |

$428.0 | 2023-11-13 | |

| Enamine | EN300-25478240-10.0g |

ethyl 2-(benzylamino)benzoate |

73842-52-1 | 95% | 10.0g |

$1839.0 | 2024-06-19 | |

| Enamine | EN300-25478240-5.0g |

ethyl 2-(benzylamino)benzoate |

73842-52-1 | 95% | 5.0g |

$1240.0 | 2024-06-19 | |

| Enamine | EN300-25478240-1.0g |

ethyl 2-(benzylamino)benzoate |

73842-52-1 | 95% | 1.0g |

$428.0 | 2024-06-19 | |

| Enamine | EN300-25478240-0.1g |

ethyl 2-(benzylamino)benzoate |

73842-52-1 | 95% | 0.1g |

$376.0 | 2024-06-19 |

Ethyl 2-(benzylamino)benzoate 関連文献

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

73842-52-1 (Ethyl 2-(benzylamino)benzoate) 関連製品

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量